Ethyl 5-methoxyquinoline-3-carboxylate
Overview
Description
Ethyl 5-methoxyquinoline-3-carboxylate: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an ethyl ester group at the 3-position and a methoxy group at the 5-position of the quinoline ring.
Mechanism of Action
Target of Action
Ethyl 5-methoxyquinoline-3-carboxylate is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry . Quinoline derivatives have been found to exhibit a broad spectrum of bio-responses, including anticancer , antioxidant , anti-inflammatory , and antimicrobial activities.
Mode of Action
Quinoline derivatives have been reported to show anticancer activities through the inhibition of tubulin polymerization, different kinases, topoisomerases, or by affecting dna cleavage activity .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways related to their anticancer, antioxidant, anti-inflammatory, and antimicrobial activities .
Result of Action
Quinoline derivatives are known to exhibit a range of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methoxyquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methoxy-2-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and reduction steps to form the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 5-methoxyquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases, including malaria and cancer.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- Ethyl 6-methoxyquinoline-3-carboxylate
- Ethyl 5-hydroxyquinoline-3-carboxylate
- Ethyl 5-chloroquinoline-3-carboxylate
Comparison: Ethyl 5-methoxyquinoline-3-carboxylate is unique due to the presence of the methoxy group at the 5-position, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .
Properties
IUPAC Name |
ethyl 5-methoxyquinoline-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)9-7-10-11(14-8-9)5-4-6-12(10)16-2/h4-8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONDRXDQBKBWSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2OC)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.